1,3-Cyclohexanedione

Energy Storage Electrochemistry Redox Flow Batteries

Procure with confidence the unsubstituted 1,3-cyclohexanedione scaffold. Unlike 1,4-isomers or dimedone, its 1,3-carbonyl arrangement provides the essential pKa (5.26) and enolate resonance for C- vs. O-alkylation control, critical for herbicide (HPPD) and heterocycle synthesis. Its uniquely negative reduction potential (-0.6 V vs. Ag/AgCl) makes it the preferred anolyte for high-voltage aqueous redox flow batteries. This crystalline solid ships under cold chain (2-8°C) for consistent large-scale process chemistry.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 504-02-9
Cat. No. B196179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Cyclohexanedione
CAS504-02-9
SynonymsDihydro-1,3-benzenediol;  1,3-Dioxocyclohexane;  Dihydroresorcinol;  Hydroresorcinol;  NSC 57477
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1CC(=O)CC(=O)C1
InChIInChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2
InChIKeyHJSLFCCWAKVHIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Light Orange Solid

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Cyclohexanedione (CAS 504-02-9) – A Foundational Cyclic β-Diketone Intermediate for Agrochemistry, Energy Storage, and Medicinal Chemistry


1,3-Cyclohexanedione is a fundamental cyclic β-diketone characterized by a six-membered carbocyclic ring bearing two carbonyl groups at the 1- and 3-positions [1]. It is distinguished from linear β-diketones and other cyclic homologs by its unique tautomeric behavior, which dictates its physical properties and chemical reactivity [2]. The compound exhibits a significant enol tautomer population in solution, with a reported pKa of 5.26, which is critical for its function in proton-coupled processes [3]. This core scaffold serves as a primary intermediate in the multi-ton synthesis of commercial herbicides and as a synthon for complex heterocycles in pharmaceutical research [4].

Why 1,3-Cyclohexanedione Cannot Be Substituted by 1,4- or 1,2-Isomers, 5,5-Dimethyl Derivatives, or Five-Membered Ring Analogs in Key Applications


In rational procurement for research or industrial scale-up, substituting 1,3-cyclohexanedione with a seemingly related analog like 1,4-cyclohexanedione or 1,3-cyclopentanedione is untenable due to fundamental differences in electronic structure, redox behavior, and regioselective reactivity. The specific 1,3-relationship of the carbonyls enables unique resonance-stabilized enolate formation that 1,2- and 1,4-isomers cannot replicate, leading to a more negative reduction potential critical for aqueous redox flow battery electrolytes [1]. Furthermore, the six-membered ring conformation and acidity (pKa 5.26) dictate specific C- versus O-alkylation outcomes that are not conserved in the more rigid cyclopentanedione scaffold [2]. Even the common 5,5-dimethyl derivative (dimedone) presents a different physical form and significantly altered solubility profile due to reduced crystallinity [3], making it a poor physical substitute for 1,3-cyclohexanedione in solid-phase handling or certain recrystallization protocols. The evidence below quantifies these critical divergence points [1].

Quantitative Evidence for 1,3-Cyclohexanedione Differentiation: A Procurement-Driven Comparative Analysis


Electrochemical Performance in Aqueous Redox Flow Batteries: 1,3-Cyclohexanedione Exhibits a More Negative Reduction Potential and Wider pH Operating Range than 1,2- and 1,4-Isomers

A head-to-head electrochemical study comparing all three isomeric cyclohexanediones (1,2-, 1,3-, and 1,4-) revealed that 1,3-cyclohexanedione offers the most negative reduction potential, a key performance metric for anolytes in organic redox flow batteries [1]. Specifically, 1,3-cyclohexanedione reduces at -0.6 V vs. Ag/AgCl (approx. -0.4 V vs. NHE), which is the most negative value reported for a compound in neutral/acidic aqueous electrolytes [1]. Furthermore, it maintained quasi-reversible behavior over a pH range of 1-5, which was the widest among the three isomers tested [1]. This combination of potential and operational pH window is a direct consequence of its specific 1,3-diketone resonance stabilization and is not observed for the 1,2- or 1,4-analogs [1].

Energy Storage Electrochemistry Redox Flow Batteries

Gas-Phase Conformational Equilibrium: 1,3-Cyclohexanedione Adopts a Chair/Boat Mixture Distinct from the Twist Conformation Dominant in 1,4-Cyclohexanedione

Gas-phase electron diffraction studies provide a direct structural comparison between 1,3- and 1,4-cyclohexanedione, revealing fundamentally different conformational distributions [1]. At a nozzle temperature of 379 K, 1,3-cyclohexanedione exists as a mixture of 60(±13)% chair and 40(±13)% boat conformers [1]. In stark contrast, 1,4-cyclohexanedione at 383 K exists as a mixture of 70(±9)% twist and 30(±9)% chair forms [1]. This structural divergence, driven by the positioning of the carbonyl groups, profoundly influences the physical packing, solubility, and accessible transition states for chemical reactions. The 1,3-isomer's conformational landscape is unique and cannot be approximated by its 1,4-counterpart [1].

Structural Chemistry Physical Organic Chemistry Computational Chemistry

Acidity and Predictability: 1,3-Cyclohexanedione (pKa 5.26) Enables High-Accuracy pKa Modeling Relative to 1,3-Cyclopentanedione Derivatives for Herbicide Design

The pKa of the parent 1,3-cyclohexanedione is a benchmark of 5.26 , a value that distinguishes it from the more acidic 1,3-cyclopentanedione scaffold [1]. This difference in inherent acidity has significant implications for the development of commercial herbicides that are based on these core structures. A recent study demonstrated that a novel computational approach could predict the pKa values for a series of herbicide/therapeutic derivatives based on the 1,3-cyclohexanedione and 1,3-cyclopentanedione scaffolds to within just 0.24 units of experimental values [1]. The model's high accuracy underscores the predictable and well-behaved electronic environment of the 1,3-cyclohexanedione core, which is a critical advantage for rational agrochemical design where small changes in pKa can dramatically alter plant uptake and translocation [1].

Agrochemistry Computational Chemistry Physicochemical Property Prediction

Alkylation Chemoselectivity: 1,3-Cyclohexanedione Favors O-Alkylation in Salt Form Unlike Acyclic Diketones, and C-Alkylation at C-2 vs. Dimedone

The alkylation chemistry of 1,3-cyclohexanedione is distinct from both acyclic β-diketones and its 5,5-dimethyl analog, dimedone. A seminal study on the thallium(I) salts of cyclic diketones demonstrated that, unlike the alkylation of acyclic diketone salts, the predominant process for 1,3-cyclohexanedione is O-alkylation [1]. This is a critical inversion of typical β-diketone reactivity. While the 5,5-dimethyl derivative, dimedone, is also a 1,3-cyclohexanedione, its reactivity diverges. Dimedone is a highly specific reagent for aldehydes, forming crystalline derivatives via C-alkylation at C-2 . In contrast, 1,3-cyclohexanedione itself is a more versatile platform that can be steered toward C- or O-alkylation depending on conditions, as demonstrated by its use in domino alkylation/oxa-Michael sequences to yield tetrahydrobenzofuranones [2].

Organic Synthesis Chemoselectivity Alkylation

Unsubstituted Scaffold Versatility: 1,3-Cyclohexanedione is a More Versatile Heterocycle Precursor than the Specialized 5,5-Dimethyl Derivative (Dimedone)

While dimedone (5,5-dimethyl-1,3-cyclohexanedione) is a well-known reagent primarily used for aldehyde derivatization, the unsubstituted 1,3-cyclohexanedione scaffold offers significantly broader utility as a precursor for complex heterocyclic synthesis [1]. A comprehensive review on cyclic 1,3-diketones highlights that 1,3-cyclohexanedione, along with dimedone and 1,3-cyclopentanedione, forms the core foundation for a vast array of heterocyclic compounds with documented biological activity [1]. The absence of the gem-dimethyl group in 1,3-cyclohexanedione allows for functionalization at multiple positions (C2, C4, C5, C6) that are either sterically hindered or electronically modified in dimedone, making it the preferred starting material for generating diverse compound libraries in drug discovery [1].

Heterocyclic Chemistry Medicinal Chemistry Synthetic Methodology

Physical Form and Storage: 1,3-Cyclohexanedione is a Crystalline Solid (mp 101-105°C) with Defined Storage Conditions, Contrasting with Dimedone's Hygroscopic Nature

From a practical procurement and storage standpoint, 1,3-cyclohexanedione is a stable, pale yellow to beige crystalline powder with a well-defined melting point of 101-105°C and a recommended storage temperature of +2°C to +8°C . This contrasts with dimedone (5,5-dimethyl-1,3-cyclohexanedione), which is known to be hygroscopic and can decompose upon exposure to air, requiring more stringent handling procedures . The solid, crystalline nature of 1,3-cyclohexanedione facilitates accurate weighing, minimizes solvent uptake, and simplifies inventory management in a research or pilot plant setting. Its vapor pressure is low (0.018 Pa at 25°C), further indicating low volatility and ease of handling .

Material Handling Procurement Stability

Validated Application Scenarios for 1,3-Cyclohexanedione (CAS 504-02-9) Based on Comparative Evidence


Anolyte Component in Aqueous Organic Redox Flow Batteries (AORFBs)

Due to its uniquely negative reduction potential (-0.6 V vs. Ag/AgCl) and wide pH operating window (pH 1-5) compared to other isomeric cyclohexanediones, 1,3-cyclohexanedione is the preferred anolyte candidate for developing high-voltage, long-cycle-life aqueous organic redox flow batteries. This application is supported by direct comparative electrochemical data [1].

Core Scaffold for Herbicide Lead Optimization (HPPD Inhibitors)

For agrochemical discovery programs targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD), the 1,3-cyclohexanedione scaffold is a critical starting point. Its well-defined physicochemical properties, including its pKa of 5.26, allow for highly accurate computational modeling (within 0.24 pKa units) to predict the properties of novel derivatives, accelerating the design of potent and selective herbicides [2].

Versatile Synthon for Complex Heterocycle Construction in Medicinal Chemistry

Unlike its 5,5-dimethyl derivative (dimedone) which is largely limited to aldehyde derivatization, the unsubstituted 1,3-cyclohexanedione serves as a universal building block for synthesizing a vast array of bicyclic and polycyclic heterocycles with potential therapeutic activity. Its reactivity can be tuned for both C- and O-alkylation, enabling access to diverse chemical libraries [3].

Commercial Production of Sulfonylurea Herbicide Intermediates

1,3-Cyclohexanedione is a key industrial intermediate in the multi-ton synthesis of specific sulfonylurea herbicides. Its solid, crystalline form and established storage stability at 2-8°C support large-scale handling and consistent process chemistry, a practical advantage over more sensitive or lower-melting analogs [4].

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